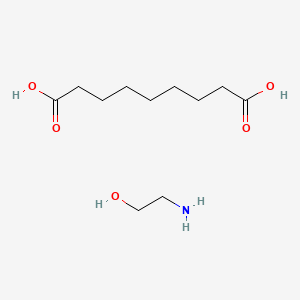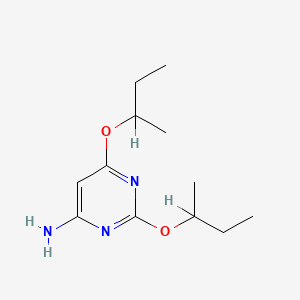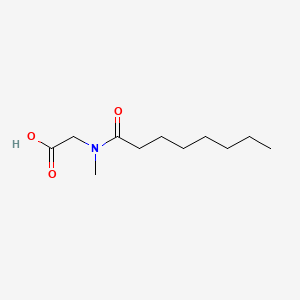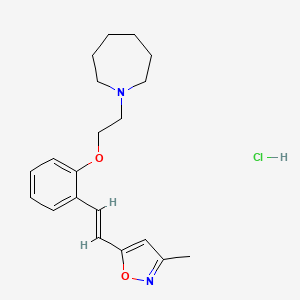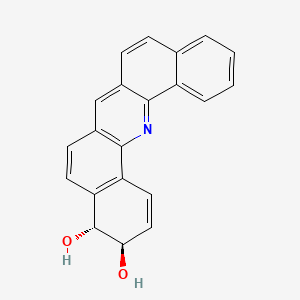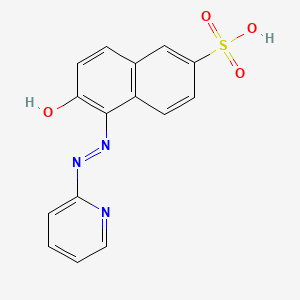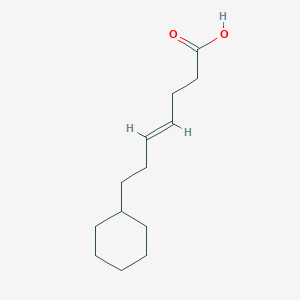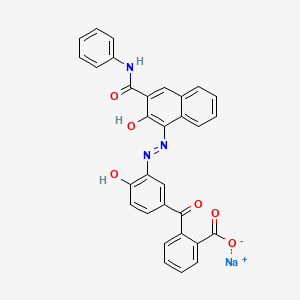
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo compound.
Substitution and Neutralization: The resulting azo compound undergoes further substitution reactions to introduce the sodium salt form, followed by neutralization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Binding to Proteins: The azo group can form stable complexes with proteins, altering their structure and function.
Pathways Involved: The compound can influence cellular pathways by binding to enzymes and receptors, affecting processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Sudan III: Employed in staining lipids in biological samples.
Uniqueness: Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate is unique due to its specific structure, which provides distinct color properties and binding capabilities. Its versatility in various applications, from industrial dyeing to scientific research, highlights its importance and utility.
Eigenschaften
CAS-Nummer |
85204-11-1 |
|---|---|
Molekularformel |
C31H20N3NaO6 |
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
sodium;2-[4-hydroxy-3-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]benzoyl]benzoate |
InChI |
InChI=1S/C31H21N3O6.Na/c35-26-15-14-19(28(36)22-12-6-7-13-23(22)31(39)40)17-25(26)33-34-27-21-11-5-4-8-18(21)16-24(29(27)37)30(38)32-20-9-2-1-3-10-20;/h1-17,35,37H,(H,32,38)(H,39,40);/q;+1/p-1 |
InChI-Schlüssel |
FRHKKNJAEQOFMS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)C5=CC=CC=C5C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




